molecular formula C18H17N3O2 B6418958 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197581-89-7

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418958
CAS No.: 1197581-89-7
M. Wt: 307.3 g/mol
InChI Key: XOKRQISIPNGKAA-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethoxy group and a pyrazolylphenyl substituent

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other benzimidazole derivatives, it may bind to target proteins or enzymes, altering their function and leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the drug reaches its intended site of action in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the pyrazole to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyrazole is reacted with a halogenated phenyl compound in the presence of a palladium catalyst.

    Formation of the benzamide: The final step involves the reaction of the substituted aniline (bearing the pyrazole group) with an ethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using fuming sulfuric acid (H₂SO₄), and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: can be compared with other benzamide derivatives and pyrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for further development in medicinal chemistry and materials science .

Properties

IUPAC Name

2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-17-6-4-3-5-15(17)18(22)20-14-9-7-13(8-10-14)16-11-12-19-21-16/h3-12H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKRQISIPNGKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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